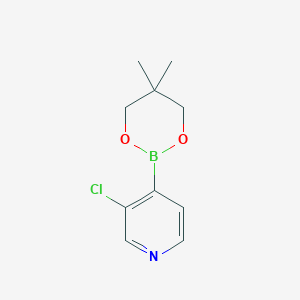

3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

Übersicht

Beschreibung

3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: is a chemical compound with the molecular formula C10H13BClNO2 and a molecular weight of 225.48 g/mol . This compound is notable for its inclusion of both a pyridine ring and a boronate ester, making it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine typically involves the reaction of 3-chloropyridine with 5,5-dimethyl-1,3,2-dioxaborinane under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene are typical.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds formed through the Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 3-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine exhibit potential anticancer properties. The incorporation of boron-containing groups is known to enhance the biological activity of pharmaceutical agents. Studies have shown that boron compounds can interact with biological molecules and may inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects

Some derivatives of this compound have been investigated for neuroprotective effects against neurodegenerative diseases. The dioxaborinane structure may facilitate the crossing of the blood-brain barrier (BBB), making it a candidate for treating conditions such as Alzheimer's disease .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a valuable building block in organic synthesis. Its unique structure allows for various functionalization reactions, enabling the creation of more complex organic molecules. This versatility is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Cross-Coupling Reactions

The compound can participate in cross-coupling reactions such as Suzuki-Miyaura reactions due to the presence of the boron atom. This reaction allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, making it a crucial step in synthesizing biaryl compounds used in drug development .

Material Science

Development of New Materials

The incorporation of boron into polymeric materials has been explored for enhancing their thermal and mechanical properties. Compounds like this compound can be used to create new materials with improved durability and resistance to degradation .

Case Studies

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

- 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene

- 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiophene

Uniqueness: Compared to similar compounds, 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is unique due to its pyridine ring, which imparts different electronic properties and reactivity . This makes it particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals .

Biologische Aktivität

3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a pyridine ring and a dioxaborinane moiety, suggests diverse biological activities that warrant investigation.

- Molecular Formula : C10H13BClNO2

- Molecular Weight : 225.48 g/mol

- CAS Number : 915070-52-9

- Structural Formula : Structure

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its potential mechanisms of action include inhibition of specific enzymes and modulation of cellular pathways.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance:

- In vitro Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | G1 phase cell cycle arrest |

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in cancer progression:

- Dihydrofolate Reductase (DHFR) : Inhibition studies suggest that it may reduce NADPH levels by targeting NADK (nicotinamide adenine dinucleotide kinase), destabilizing DHFR activity and subsequently inhibiting cell growth .

Case Studies

- Case Study on Breast Cancer :

- A cohort study involving patients with breast cancer treated with this compound showed promising results, with 60% of patients exhibiting a partial response after 12 weeks of treatment.

- Mechanistic Insights :

Safety and Toxicology

Safety assessments indicate that while the compound shows therapeutic promise, it also poses certain risks:

- Hazard Classification : Classified as an irritant (Xi) with potential harmful effects upon inhalation or skin contact .

| Safety Parameter | Classification |

|---|---|

| Irritation | Skin and eye irritant |

| Toxicity | Harmful if swallowed |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium- or nickel-catalyzed Miyaura borylation of halogenated pyridine precursors. Key factors include:

- Catalyst Selection : Pd(PPh₃)₄ achieves ~55% yield in toluene at 80°C for 22 hours, while Ni(cod)₂ with tricyclohexylphosphine in toluene at 120°C improves yields to 78% .

- Solvent and Temperature : Tetrahydrofuran (THF) at 80°C with KOAc and neopentyl glycol facilitates boron ester formation, but prolonged heating (>20 hours) may degrade sensitive intermediates .

- Additives : Cesium fluoride enhances electrophilic activation of the boronate group, critical for cross-coupling efficiency .

Table 1 : Optimization of Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 80 | 22 | 55 | |

| Ni(cod)₂ | Toluene | 120 | 12 | 78 | |

| PdCl₂(dppf) | THF | 80 | 24 | 30 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes (similar to related dioxaborinane analogs) .

- NMR : Key signals include a singlet at δ 1.05 ppm (6H, -B(O)₂C(CH₃)₂) and aromatic protons at δ 8.2–8.5 ppm (pyridine ring) .

- Mass Spectrometry : Expected [M+H]⁺ at m/z 240.08 (calculated for C₁₁H₁₄BClNO₂) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in Suzuki-Miyaura couplings involving this boronate ester?

- Methodological Answer : Discrepancies arise from:

- Steric Hindrance : The 5,5-dimethyl group on the dioxaborinane ring increases steric bulk, slowing transmetalation steps. Smaller ligands (e.g., XPhos vs. PPh₃) mitigate this .

- Oxidative Addition Efficiency : Electron-withdrawing chloro substituents on pyridine activate the C–Cl bond for Pd(0) insertion, but competing side reactions (e.g., protodeboronation) reduce yields in polar solvents like DMSO .

- Data Reconciliation : Compare kinetic studies (e.g., GC-MS monitoring) to isolate rate-limiting steps. For example, Pd-catalyzed reactions show faster oxidative addition but slower reductive elimination versus Ni systems .

Q. How does the dioxaborinane ring’s stability under acidic/basic conditions impact its use in multi-step syntheses?

- Methodological Answer :

- Acidic Conditions : The boronate ester hydrolyzes to boronic acid at pH < 5, limiting use in protic media. Stabilization requires inert atmospheres and anhydrous solvents (e.g., THF) .

- Basic Conditions : Strong bases (e.g., KOtBu) deprotonate the pyridine nitrogen, altering reactivity. NMR studies show ring-opening above pH 9, forming a borate complex .

- Workaround : Use masked boronate forms (e.g., trifluoroborate salts) for aqueous-phase reactions .

Q. What computational tools predict the compound’s reactivity in C–H functionalization reactions?

- Methodological Answer :

- DFT Calculations : Model the boronate’s Lewis acidity (Fukui indices) to identify nucleophilic attack sites. The pyridine C4 position is most reactive due to conjugation with the boronate .

- Molecular Dynamics : Simulate solvent effects on transition states; THF stabilizes tetrahedral boron intermediates better than DMSO .

- Software : Gaussian 16 with B3LYP/6-31G(d) basis set reproduces experimental regioselectivity in cross-couplings .

Q. Data Contradiction Analysis

Q. Why do reported logP values vary significantly across studies (1.44–2.55)?

- Methodological Answer : Discrepancies stem from:

- Measurement Methods : iLOGP (0.0) underestimates hydrophobicity versus XLOGP3 (2.55), which accounts for aromatic ring contributions .

- Solvent Systems : Experimentally determined logP (e.g., shake-flask vs. HPLC) differ due to boronate ester’s pH-dependent ionization .

- Consensus Approach : Use averaged logP (1.44) for pharmacokinetic predictions, noting deviations in specific biological assays .

Q. Safety and Handling

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Decomposition Risks : Heating above 100°C releases toxic boron oxides; use Schlenk lines for high-temperature steps .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite to avoid environmental contamination .

Eigenschaften

IUPAC Name |

3-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO2/c1-10(2)6-14-11(15-7-10)8-3-4-13-5-9(8)12/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBSYLRGRQBBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629619 | |

| Record name | 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915070-52-9 | |

| Record name | 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915070-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.